

An In-depth Technical Guide to 4,5-Diiodo-2-methyl-1H-imidazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4,5-Diiodo-2-methyl-1H-imidazole**

Cat. No.: **B1330929**

[Get Quote](#)

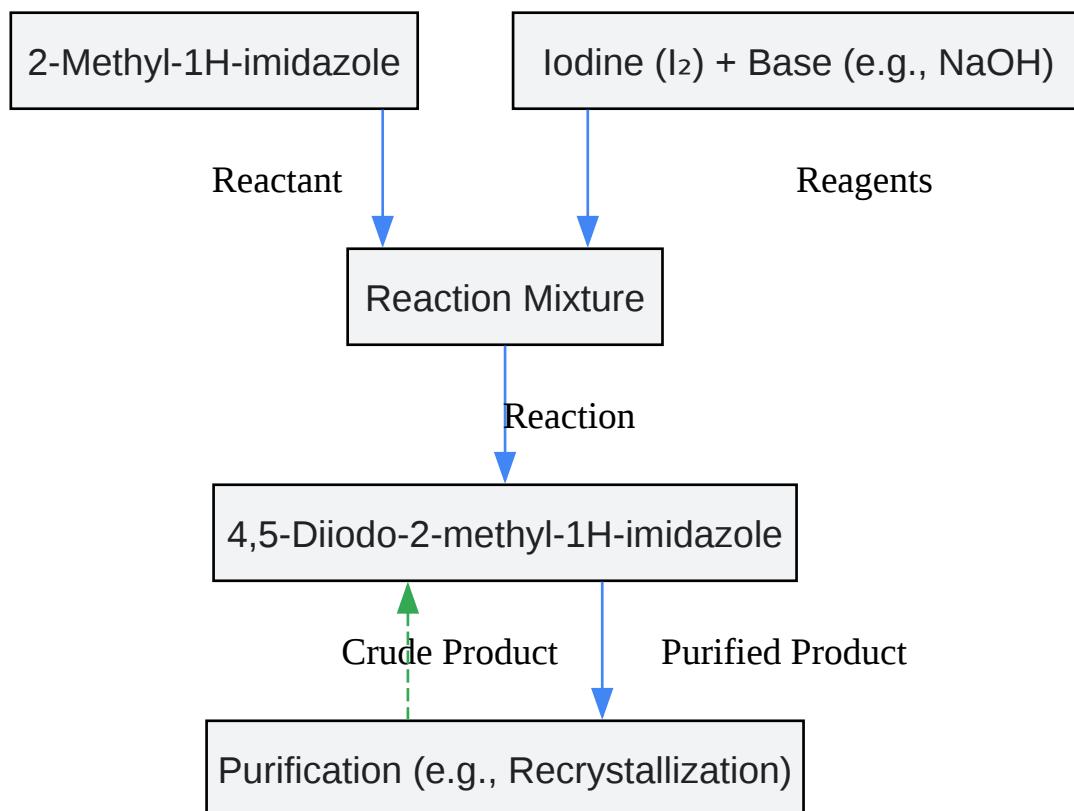
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties, synthetic methodologies, and potential biological activities of **4,5-Diiodo-2-methyl-1H-imidazole**. Due to the limited availability of data for this specific compound, information from closely related analogs and the broader class of halogenated imidazoles is included to provide a predictive and comparative context.

Core Physicochemical Properties

Quantitative data for **4,5-Diiodo-2-methyl-1H-imidazole** is not readily available in the cited literature. Therefore, a comparative table including data for structurally similar compounds is presented below to offer estimated values and context.

Table 1: Physicochemical Properties of **4,5-Diiodo-2-methyl-1H-imidazole** and Related Compounds


Property	4,5-Diido-2-methyl-1H-imidazole (Predicted/Estimate d)	4,5-Diido-1H-imidazole[1]	4,5-diido-1-methyl-1H-imidazole
Molecular Formula	C ₄ H ₄ I ₂ N ₂	C ₃ H ₂ I ₂ N ₂	C ₄ H ₄ I ₂ N ₂
Molecular Weight	333.90 g/mol	319.87 g/mol	333.90 g/mol
Melting Point (°C)	Data not available	Data not available	Data not available
Boiling Point (°C)	Data not available	Data not available	Data not available
pKa	Data not available	Data not available	Data not available
LogP (Predicted)	Data not available	1.4	Data not available

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of **4,5-Diido-2-methyl-1H-imidazole** is not explicitly described in the available literature. However, based on general methods for the iodination of imidazoles, a feasible synthetic route starting from 2-methyl-1H-imidazole can be proposed.

Proposed Synthesis of 4,5-Diido-2-methyl-1H-imidazole

The synthesis involves the direct iodination of 2-methyl-1H-imidazole using an iodinating agent in the presence of a base.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **4,5-Diiodo-2-methyl-1H-imidazole**.

Detailed Experimental Protocol (Proposed)

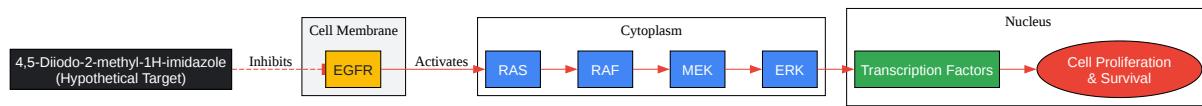
This protocol is adapted from procedures for the synthesis of similar diiodoimidazole compounds.[2]

Materials:

- 2-Methyl-1H-imidazole
- Iodine (I₂)
- Sodium hydroxide (NaOH)
- Tetrahydrofuran (THF)
- Water

- Ethyl acetate
- Ice bath
- Magnetic stirrer and stir bar
- Round-bottom flask
- Separatory funnel
- Rotary evaporator

Procedure:


- In a round-bottom flask, dissolve 2-methyl-1H-imidazole in an aqueous solution of sodium hydroxide under cooling in an ice bath.
- In a separate flask, dissolve elemental iodine in tetrahydrofuran (THF).
- Slowly add the iodine solution dropwise to the cooled imidazole solution with vigorous stirring.
- Allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion of the reaction, remove the THF under reduced pressure using a rotary evaporator.
- The resulting crude product can be collected by filtration.
- Purify the crude product by recrystallization from a suitable solvent, such as ethyl acetate, to yield **4,5-Diiodo-2-methyl-1H-imidazole**.

Potential Biological Activity and Signaling Pathways

While specific biological studies on **4,5-Diiodo-2-methyl-1H-imidazole** are lacking, the broader class of halogenated imidazole derivatives has been investigated for various

therapeutic applications, notably as enzyme inhibitors.^{[3][4]} Imidazole-based compounds have been shown to target key signaling pathways involved in cell proliferation and survival.

One such pathway involves the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase. Inhibition of EGFR can disrupt downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, which are crucial for cancer cell growth and proliferation.

[Click to download full resolution via product page](#)

Caption: Hypothetical inhibition of the EGFR signaling pathway by **4,5-Diiodo-2-methyl-1H-imidazole**.

Characterization Data (Predicted)

No specific spectral data for **4,5-Diiodo-2-methyl-1H-imidazole** was found. However, based on its structure, the following characteristic signals would be expected:

Table 2: Predicted Spectroscopic Data for **4,5-Diiodo-2-methyl-1H-imidazole**

Technique	Expected Observations
¹ H NMR	A singlet for the methyl protons (CH ₃) and a singlet for the NH proton of the imidazole ring. The chemical shifts would be influenced by the iodine atoms.
¹³ C NMR	Signals corresponding to the methyl carbon (CH ₃), the two iodinated carbons (C-I), and the carbon at the 2-position (C-CH ₃).
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of 333.90 g/mol. The isotopic pattern would be characteristic of a molecule containing two iodine atoms.

Conclusion

4,5-Diiodo-2-methyl-1H-imidazole is a halogenated imidazole derivative with potential for further investigation in medicinal chemistry and drug development. While specific experimental data for this compound is scarce, this guide provides a foundational understanding based on the properties and activities of related compounds. The proposed synthetic protocol and the discussion of potential biological targets, such as the EGFR signaling pathway, offer a starting point for researchers interested in exploring the therapeutic potential of this and similar molecules. Further experimental validation is necessary to fully elucidate the physicochemical properties and biological activities of **4,5-Diiodo-2-methyl-1H-imidazole**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4,5-Diiodo-1H-imidazole | C₃H₂I₂N₂ | CID 2773382 - PubChem
[pubchem.ncbi.nlm.nih.gov]

- 2. CN112321512A - Synthesis method of 4, 5-diiodo-1H-imidazole - Google Patents
[patents.google.com]
- 3. Rational Design, Green Synthesis, and Biological Evaluation of Novel Imidazole Derivatives as Potent EGFR Inhibitors via One-Pot Four-Component Reaction - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 4. Biological evaluation of 4,5-diarylimidazoles with hydroxamic acid appendages as novel dual mode anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4,5-Diiodo-2-methyl-1H-imidazole]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1330929#physicochemical-properties-of-4-5-diiodo-2-methyl-1h-imidazole\]](https://www.benchchem.com/product/b1330929#physicochemical-properties-of-4-5-diiodo-2-methyl-1h-imidazole)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com